molecular formula C29H33N3O6S2 B2587477 Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-01-1

Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2587477
CAS No.: 524680-01-1
M. Wt: 583.72
InChI Key: URRKTARDKVXZPL-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic system is substituted with a benzyl group at the 6-position, a methyl ester at the 3-position, and a sulfonamide-linked 2,6-dimethylmorpholine moiety at the 2-position.

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O6S2/c1-19-15-32(16-20(2)38-19)40(35,36)23-11-9-22(10-12-23)27(33)30-28-26(29(34)37-3)24-13-14-31(18-25(24)39-28)17-21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRKTARDKVXZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class. This article explores its biological activity, including its antiproliferative effects against cancer cell lines and potential antimicrobial properties.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core structure that is known for its diverse biological activities. The presence of the morpholino sulfonamide group enhances its pharmacological potential by possibly improving solubility and bioavailability.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to the thieno[2,3-c]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.1 to 4.7 μM against HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cell lines. The most potent derivative exhibited an IC50 of 1.1 μM against HeLa cells .

Table 1: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives

CompoundCell LineIC50 (μM)
3aHeLa1.1
3bCEM2.3
3bL12102.8

These findings suggest a selective toxicity towards cancer cells with minimal impact on normal human peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic window .

The mechanism underlying the antiproliferative effects of these compounds appears to involve:

  • Tubulin Interaction : Studies indicate that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : The compounds also induce apoptosis in a dose-dependent manner. For example, treatment with compound 3b at its IC50 resulted in approximately 32.87% of K562 cells undergoing apoptosis after 72 hours .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thieno[2,3-c]pyridine have been evaluated for antimicrobial activity:

  • Gram-positive vs. Gram-negative : Compounds were primarily active against Gram-positive bacteria such as Sarcina lutea, while showing limited or no activity against Gram-negative strains like Escherichia coli .

Table 2: Antimicrobial Activity of Thieno[2,3-c]pyridine Derivatives

CompoundBacterial StrainActivity
1Sarcina luteaModerate
1Escherichia coliNone

The structure–activity relationship suggests that specific modifications can enhance antimicrobial potency and selectivity .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Advantages: The morpholino-sulfonamide group offers a unique pharmacophore for targeting sulfhydryl-containing enzymes or receptors, distinct from simpler cyano or trifluoromethyl groups in analogs .
  • Unanswered Questions: Biological activity against specific targets (e.g., kinases, GPCRs). Metabolic stability of the methyl ester group compared to ethyl or benzyl esters. Impact of the tetrahydrothieno[2,3-c]pyridine core on bioavailability versus planar aromatic systems.

Q & A

Q. Optimization Tips :

  • Use high-purity reagents and monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Advanced: How can regioselectivity challenges during sulfonylation be addressed?

The morpholino sulfonyl group’s introduction may compete with undesired side reactions (e.g., over-sulfonylation). To mitigate this:

  • Temperature Control : Conduct reactions at 0–5°C to slow competing pathways .
  • Protecting Groups : Temporarily protect reactive sites (e.g., amine groups) with Boc (tert-butoxycarbonyl) before sulfonylation .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity selectively .

Basic: What spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR identify protons and carbons in the thienopyridine core, benzamido, and morpholino groups. For example, the sulfonyl group’s adjacent protons show deshielded signals at δ 7.8–8.2 ppm .
  • IR : Confirm amide (1650–1680 cm1^{-1}) and sulfonyl (1150–1200 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+^+ for C30_{30}H34_{34}N3_3O6_6S2_2: ~628.18) .

Advanced: How can conflicting solubility data in literature be resolved experimentally?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. To resolve:

  • DSC/TGA : Analyze thermal behavior to detect polymorphs .
  • Solubility Screen : Test in 10+ solvents (e.g., ethanol, acetonitrile) under controlled humidity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Studies : Use SPR (surface plasmon resonance) to measure affinity for target proteins .

Advanced: How can computational methods guide SAR studies for this compound?

  • Docking Simulations : Map the morpholino sulfonyl group’s interaction with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. benzyl groups) on bioactivity using MOE or Schrödinger .
  • MD Simulations : Assess conformational stability of the tetrahydrothienopyridine core in lipid bilayers .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) to remove byproducts .
  • HPLC : Employ reverse-phase C18 columns for final purity (>95%) .

Advanced: How to troubleshoot low yields in the final esterification step?

Common issues include incomplete methylation or hydrolysis. Solutions:

  • Anhydrous Conditions : Use molecular sieves or dry DMF to prevent water ingress .
  • Catalyst : Add KI to enhance CH3_3I reactivity via the Finkelstein reaction .
  • Quenching : Rapidly acidify the reaction post-esterification to stabilize the methyl ester .

Basic: What stability considerations are critical for long-term storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers .
  • Freeze-Drying : Lyophilize for stable solid-state storage .

Advanced: How to validate target engagement in complex biological matrices?

  • Click Chemistry : Incorporate an alkyne tag for pull-down assays with azide-functionalized beads .
  • CETSA : Cellular thermal shift assay to confirm target binding via protein stabilization .
  • Radiolabeling : Synthesize a 14^{14}C-labeled analog for autoradiography in tissue sections .

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